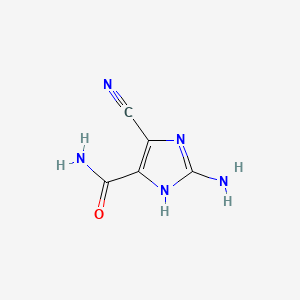

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE

Vue d'ensemble

Description

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for treatment development .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Imidazole derivatives are known to affect a diverse range of biological activities, suggesting they may influence multiple biochemical pathways . The downstream effects would depend on the specific pathways affected.

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they could have multiple molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

It is known that imidazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

Related imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that imidazole derivatives can interact with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1H-imidazole-5-carboxamide with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used .

Applications De Recherche Scientifique

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Comparaison Avec Des Composés Similaires

- 4-Amino-1H-imidazole-5-carboxamide

- 5-Amino-1H-imidazole-4-carboxamide

- 4-Cyano-1H-imidazole-5-carboxamide

Comparison: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications .

Activité Biologique

2-Amino-4-cyano-5-imidazolecarboxamide, also known as AICAR (5-amino-4-imidazolecarboxamide ribonucleotide), is a compound with significant biological activity, particularly as a nucleoside analog. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.117 g/mol |

| Melting Point | 164-170 °C |

| Boiling Point | 535.4 °C |

| Density | 1.8 g/cm³ |

AICAR acts primarily through its role as an intermediate in purine metabolism, influencing several metabolic pathways. Its mechanism involves the inhibition of AMP deaminase, leading to increased levels of AMP and subsequent activation of AMP-activated protein kinase (AMPK). This activation is crucial for cellular energy homeostasis and has implications in metabolic disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of AICAR against various pathogens. For instance, AICAR has shown effectiveness in inhibiting the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting its role in developing novel antimicrobial therapies .

Antiviral Properties

AICAR has been investigated for its antiviral properties, particularly against RNA viruses. Its structure allows it to act as a nucleotide analog, which can be incorporated into viral RNA, leading to mutations that inhibit viral replication. This mechanism is similar to other antiviral agents like ribavirin .

Anti-Cancer Activity

The compound has also been explored for its anti-cancer effects. In vitro studies have demonstrated that AICAR can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to activate AMPK leads to the inhibition of mTOR signaling, which is often dysregulated in cancer .

Study on Antimicrobial Efficacy

In a study published by Mo et al. (2018), AICAR was tested against a panel of bacterial strains including Staphylococcus aureus and E. coli. The results indicated that AICAR exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to conventional antibiotics .

Research on Antiviral Mechanisms

Another study focused on the incorporation of AICAR into the RNA of hepatitis C virus (HCV). The results showed that AICAR could effectively substitute for ATP in RNA synthesis, leading to increased mutation rates and decreased viral load in treated cells .

Anti-Cancer Research Findings

A recent investigation involving L5178Y murine leukemia cells demonstrated that treatment with AICAR resulted in decreased cell viability and increased apoptosis rates. This was attributed to the activation of AMPK and subsequent inhibition of mTOR pathways .

Propriétés

IUPAC Name |

2-amino-4-cyano-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUWIMIPGRPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652429 | |

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125815-68-1 | |

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.